molecular formula C10H17BrN4O2 B6241219 tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2445750-86-5

tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No. B6241219
CAS RN: 2445750-86-5
M. Wt: 305.2
InChI Key:
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Description

“tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 2445750-86-5 . It is available from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H17BrN4O2/c1-6(7-13-14-8(11)15(7)5)12-9(16)17-10(2,3)4/h6H,1-5H3,(H,12,16)/t6-/m0/s1 . This indicates that the molecule contains a 1,2,4-triazole ring substituted with a bromo and a methyl group, and an ethyl group attached to a carbamate functional group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 305.17 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 5-bromo-4-methyl-4H-1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with (1S)-1-chloroethyl chloroformate to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "5-bromo-4-methyl-4H-1,2,4-triazole", "base", "(1S)-1-chloroethyl chloroformate" ], "Reaction": [ "Step 1: Add tert-butyl carbamate and 5-bromo-4-methyl-4H-1,2,4-triazole to a reaction vessel.", "Step 2: Add a base to the reaction vessel and stir the mixture at room temperature for several hours.", "Step 3: Filter the mixture to remove any solids and evaporate the solvent to obtain the intermediate compound.", "Step 4: Add the intermediate compound to a reaction vessel.", "Step 5: Add (1S)-1-chloroethyl chloroformate to the reaction vessel and stir the mixture at room temperature for several hours.", "Step 6: Filter the mixture to remove any solids and evaporate the solvent to obtain the final product." ] }

CAS RN

2445750-86-5

Product Name

tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate

Molecular Formula

C10H17BrN4O2

Molecular Weight

305.2

Purity

95

Origin of Product

United States

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